
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3 and a molecular weight of 215.7 g/mol. This compound has shown promising results in various scientific experiments and has gained significant attention in research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or azepane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antileishmanial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with biological macromolecules, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate different biological processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride.
Azepane: Another precursor used in the synthesis of the compound.
Hydrazine derivatives: Used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H18ClN3 |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)azepane;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
InChI Key |
UIFARYTXMLADNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


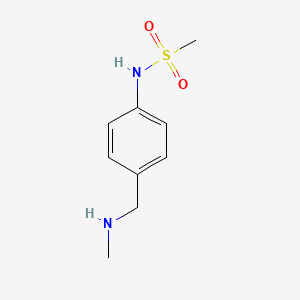
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
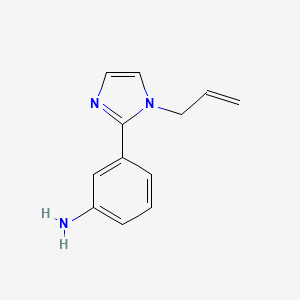
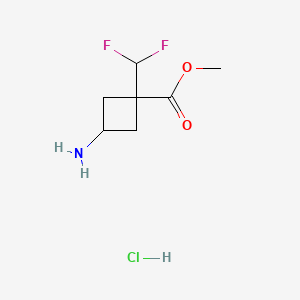
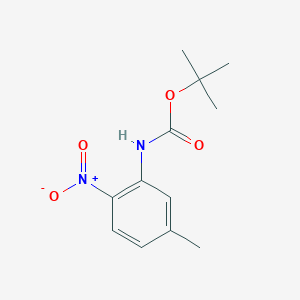
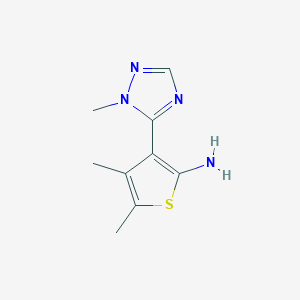
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
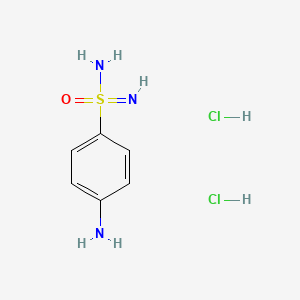
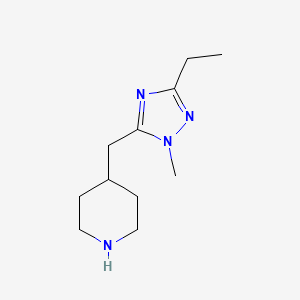
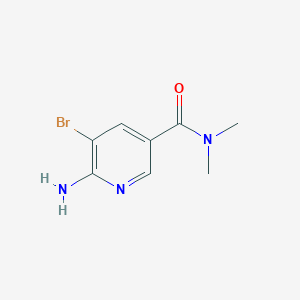
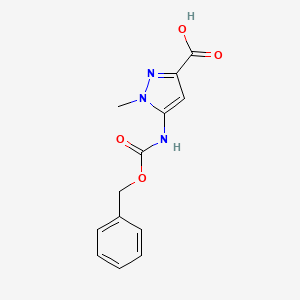
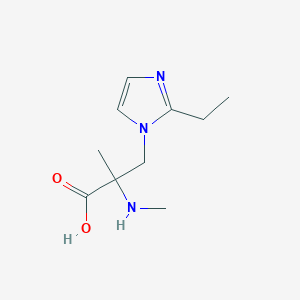
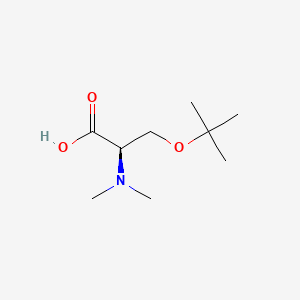
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
